molecular formula C21H22N4O B10980914 N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-indole-4-carboxamide

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-indole-4-carboxamide

Cat. No.: B10980914
M. Wt: 346.4 g/mol
InChI Key: DPODNJGFXVHYMO-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-indole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole moiety linked to an indole structure, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-indole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using methyl iodide to introduce the 1-methyl group.

    Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the benzimidazole and indole moieties through a carboxamide linkage. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-indole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or nitro groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole or indole rings, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride and alkyl halides in anhydrous conditions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-indole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-indole-4-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 1-methyl group on the benzimidazole ring and the propan-2-yl group on the indole ring contribute to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C21H22N4O

Molecular Weight

346.4 g/mol

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]-1-propan-2-ylindole-4-carboxamide

InChI

InChI=1S/C21H22N4O/c1-14(2)25-12-11-15-16(7-6-10-18(15)25)21(26)22-13-20-23-17-8-4-5-9-19(17)24(20)3/h4-12,14H,13H2,1-3H3,(H,22,26)

InChI Key

DPODNJGFXVHYMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)C(=O)NCC3=NC4=CC=CC=C4N3C

Origin of Product

United States

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